Cas no 1260646-01-2 (N-4-(piperidin-3-yl)phenylacetamide)

N-4-(piperidin-3-yl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride
- N-{4-[(3R)-3-piperidinyl]phenyl}acetamide
- N-(4-(piperidin-3-yl)phenyl)acetamide
- Acetamide, N-[4-(3-piperidinyl)phenyl]-
- N-4-(piperidin-3-yl)phenylacetamide
- EN300-1825818
- N-[4-[(3R)-Piperidin-3-yl]phenyl]acetamide
- MFCD17487033
- N-[4-(piperidin-3-yl)phenyl]acetamide
- 1260646-01-2
- N-(4-piperidin-3-ylphenyl)acetamide
-
- Inchi: 1S/C13H18N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16)
- InChI Key: CTDOTIDYAMDDBR-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2CCCNC2)C=C1)(=O)C
Computed Properties
- Exact Mass: 218.141913202g/mol
- Monoisotopic Mass: 218.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 41.1Ų
N-4-(piperidin-3-yl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR321266-100mg |
N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride |
1260646-01-2 | 97% | 100mg |
£115.00 | 2025-02-20 | |
Enamine | EN300-1825818-0.1g |
N-[4-(piperidin-3-yl)phenyl]acetamide |
1260646-01-2 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1825818-1.0g |
N-[4-(piperidin-3-yl)phenyl]acetamide |
1260646-01-2 | 1g |
$1371.0 | 2023-05-24 | ||
Enamine | EN300-1825818-2.5g |
N-[4-(piperidin-3-yl)phenyl]acetamide |
1260646-01-2 | 2.5g |
$2688.0 | 2023-09-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506607-100 mg |
N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride, |
1260646-01-2 | 100MG |
¥3,159.00 | 2023-07-10 | ||
Enamine | EN300-1825818-1g |
N-[4-(piperidin-3-yl)phenyl]acetamide |
1260646-01-2 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1825818-10g |
N-[4-(piperidin-3-yl)phenyl]acetamide |
1260646-01-2 | 10g |
$5897.0 | 2023-09-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506607-100mg |
N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride, |
1260646-01-2 | 100mg |
¥3159.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595921-1g |
N-(4-(piperidin-3-yl)phenyl)acetamide |
1260646-01-2 | 98% | 1g |
¥18591.00 | 2024-08-09 | |
Enamine | EN300-1825818-10.0g |
N-[4-(piperidin-3-yl)phenyl]acetamide |
1260646-01-2 | 10g |
$5897.0 | 2023-05-24 |
N-4-(piperidin-3-yl)phenylacetamide Related Literature
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on N-4-(piperidin-3-yl)phenylacetamide
Introduction to N-4-(piperidin-3-yl)phenylacetamide (CAS No. 1260646-01-2)
N-4-(piperidin-3-yl)phenylacetamide, a compound with the chemical identifier CAS No. 1260646-01-2, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The compound's molecular structure, featuring a phenylacetamide moiety linked to a piperidine ring, positions it as a promising candidate for further investigation in drug discovery and development.
The synthesis of N-4-(piperidin-3-yl)phenylacetamide involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The core phenylacetamide group is a well-known pharmacophore, often employed in the design of bioactive molecules. Its interaction with biological targets is primarily governed by hydrogen bonding and hydrophobic interactions, which are critical factors in drug-receptor binding affinity.
The piperidine ring, specifically the 3-position substituent, introduces an additional layer of complexity to the molecule. Piperidine derivatives are widely recognized for their role in modulating neurotransmitter systems, making them valuable in the development of central nervous system (CNS) drugs. The presence of this moiety in N-4-(piperidin-3-yl)phenylacetamide suggests potential applications in treating neurological disorders, including depression, anxiety, and cognitive impairments.
Recent studies have begun to explore the pharmacological profile of N-4-(piperidin-3-yl)phenylacetamide, focusing on its interaction with various biological targets. Initial in vitro assays have shown promising results, indicating that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological and inflammatory diseases. For instance, preliminary data suggest that it may interfere with the activity of monoamine oxidase (MAO), an enzyme implicated in mood disorders.
The structural features of N-4-(piperidin-3-yl)phenylacetamide also make it an attractive scaffold for structure-based drug design. Computational modeling studies have been conducted to predict how this molecule might bind to its target proteins. These simulations have provided valuable insights into the compound's binding mode and have identified key residues that contribute to its affinity for biological targets. Such information is crucial for optimizing the molecule's pharmacokinetic properties and improving its therapeutic efficacy.
One of the most compelling aspects of N-4-(piperidin-3-yl)phenylacetamide is its potential for further derivatization. By modifying various functional groups within its structure, researchers can explore a wide range of analogs with tailored pharmacological properties. This flexibility makes it an ideal candidate for high-throughput screening campaigns aimed at identifying novel drug candidates.
The compound's solubility and stability are also important considerations in its development as a pharmaceutical agent. Preliminary experiments have been conducted to assess its solubility in common solvents and its stability under various storage conditions. These studies have provided valuable data that will inform formulation strategies aimed at maximizing bioavailability and shelf life.
In conclusion, N-4-(piperidin-3-yl)phenylacetamide (CAS No. 1260646-01-2) represents a promising lead compound for further pharmaceutical development. Its unique structural features, combined with preliminary pharmacological data, suggest potential applications in treating neurological and inflammatory diseases. As research continues to uncover new aspects of this molecule's biology and chemistry, it is likely that N-4-(piperidin-3-yl)phenylacetamide will play an increasingly important role in the discovery and development of novel therapeutic agents.
1260646-01-2 (N-4-(piperidin-3-yl)phenylacetamide) Related Products
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)




